4-Amino-3-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl
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Overview
Description
4-Amino-3-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl is an organic compound with the molecular formula C14H9F6NO. This compound is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure, along with an amino group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Trifluoromethoxy and Trifluoromethyl Groups: The trifluoromethoxy and trifluoromethyl groups can be introduced through radical trifluoromethylation reactions. These reactions often require the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates, along with radical initiators.
Industrial Production Methods
Industrial production of 4-Amino-3-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The trifluoromethoxy and trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-Amino-3-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the amino group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl
- 4-Amino-3-(trifluoromethoxy)benzoic acid
- 4-Amino-3-(trifluoromethyl)benzoic acid
Uniqueness
4-Amino-3-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl is unique due to the specific positioning of the trifluoromethoxy and trifluoromethyl groups on the biphenyl structure. This unique arrangement can result in distinct chemical and physical properties, such as increased stability and specific reactivity patterns, which may not be observed in similar compounds.
Properties
IUPAC Name |
2-(trifluoromethoxy)-4-[2-(trifluoromethyl)phenyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)10-4-2-1-3-9(10)8-5-6-11(21)12(7-8)22-14(18,19)20/h1-7H,21H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPPTTFWSAKJLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)OC(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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